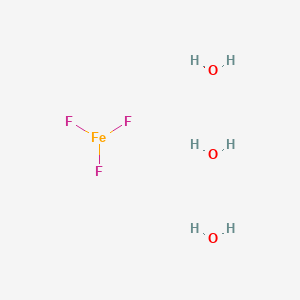

Iron(III) fluoride trihydrate

Description

Properties

IUPAC Name |

trifluoroiron;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Fe.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILAUHRDSUSGOG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.F[Fe](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3FeH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15469-38-2 | |

| Record name | Iron(III) fluoride trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Iron(III) Fluoride Trihydrate (FeF3·3H2O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Iron(III) fluoride trihydrate (FeF3·3H2O), with a particular focus on its relevance to materials science and as a catalyst in organic synthesis for drug development.

Core Properties

This compound is an inorganic compound that exists in two crystalline polymorphs, α-FeF3·3H2O and β-FeF3·3H2O. The β-form is the more stable of the two. The anhydrous form, FeF3, is a white solid, while the hydrated forms are typically light yellow or pink powders.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. It is hygroscopic and slightly soluble in water, while being sparingly soluble in organic solvents like alcohol, ether, and benzene.[2] Its ability to act as a Lewis acid makes it a valuable catalyst in various chemical reactions.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | FeF3·3H2O | [4] |

| Molar Mass | 166.89 g/mol | [2] |

| Appearance | Light yellow to pink or brown-red crystalline powder | [3] |

| CAS Number | 15469-38-2 | [2] |

| Density | ~2.3 g/cm³ | [2] |

| Solubility in Water | Slightly soluble | [2] |

| Solubility in Organic Solvents | Sparingly soluble in alcohol, ether, benzene | [2] |

| Magnetic Susceptibility (χ) | +13,760·10⁻⁶ cm³/mol | [2] |

Crystal Structure

The two primary polymorphs of this compound, α and β, can be distinguished by their crystal structures and Mössbauer parameters.[1] The α-form is unstable and converts to the more stable β-form over time.[1]

The β-form, β-FeF3·3H2O, crystallizes in the tetragonal system with the space group P4/n.[5] Its structure consists of infinite chains of [FeF6]n and [FeF2(H2O)4]n octahedra.[6][7] The crystallographic data for β-FeF3·3H2O are summarized in Table 2.

Table 2: Crystallographic Data for β-FeF3·3H2O

| Parameter | Value | Reference(s) |

| Crystal System | Tetragonal | [5] |

| Space Group | P4/n | [5] |

| Lattice Parameters | a = 7.846 Å, c = 3.877 Å | [5] |

| Unit Cell Volume (V) | 238.67 ų | [8] |

| Formula Units per Unit Cell (Z) | 2 | [5] |

| Calculated Density (Dx) | 2.321 g/cm³ | [5] |

Experimental Protocols

Synthesis of β-FeF3·3H2O Single Crystals

A common method for the synthesis of β-FeF3·3H2O single crystals involves crystallization from an acidic aqueous solution.[5][6]

Protocol:

-

Preparation of Iron(III) Hydroxide: Freshly precipitate iron(III) hydroxide by adding a stoichiometric excess of a base (e.g., NaOH solution) to an aqueous solution of an iron(III) salt (e.g., FeCl3) with vigorous stirring.

-

Washing: Wash the resulting precipitate thoroughly with deionized water to remove any soluble impurities. This can be done by repeated centrifugation and resuspension.

-

Dissolution in Hydrofluoric Acid: Dissolve the freshly precipitated and washed iron(III) hydroxide in a dilute solution of hydrofluoric acid (HF). The concentration of HF should be carefully controlled.

-

Crystallization: Maintain the solution at a constant temperature above 50 °C to promote the growth of β-FeF3·3H2O crystals.[2] Crystal growth can be facilitated by using seed crystals.[6] For instance, crystal growth has been investigated in mixtures of 3 mol/kg hydrofluoric acid and 3 mol/kg nitric acid at temperatures between 30 and 50 °C.[6]

-

Isolation and Drying: Once crystals of a suitable size have formed, they can be isolated by filtration, washed with a small amount of cold deionized water, and then dried under vacuum or in a desiccator.

Below is a workflow diagram for the synthesis of β-FeF3·3H2O single crystals.

Characterization Techniques

Powder XRD is a fundamental technique for phase identification and the determination of crystal structure parameters.[9]

Typical Experimental Parameters:

-

Instrument: A standard powder diffractometer.

-

X-ray Source: Cu Kα (λ = 1.5406 Å) or Mo Kα (λ = 0.7107 Å) radiation.[5]

-

Scan Range (2θ): Typically from 10° to 80°.

-

Scan Speed: A slow scan speed (e.g., 1-2°/min) is often used to obtain high-resolution data for structural analysis.

-

Sample Preparation: The sample should be finely ground to a homogenous powder to ensure random orientation of the crystallites.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of FeF3·3H2O.[7][10]

Typical Experimental Parameters:

-

Instrument: A simultaneous TGA/DSC analyzer.

-

Atmosphere: Typically an inert atmosphere such as nitrogen or argon to prevent oxidation.[11]

-

Heating Rate: A heating rate of 5-10 °C/min is common.

-

Temperature Range: From room temperature to around 500 °C to observe the dehydration and decomposition processes.

-

Crucible: Alumina or platinum crucibles are typically used.

The thermal decomposition of β-FeF3·3H2O generally proceeds in two main steps: first, the loss of water molecules to form a partially hydrated or anhydrous form, followed by further decomposition at higher temperatures.[10][12] A typical TGA curve shows a significant weight loss corresponding to the removal of water of hydration.[10]

Mössbauer spectroscopy is a powerful technique for probing the local electronic and magnetic environment of the iron nuclei in FeF3·3H2O.[1][13] It is particularly useful for distinguishing between the α and β polymorphs and for studying magnetic ordering.[1]

Typical Experimental Setup:

-

Source: A ⁵⁷Co source in a rhodium matrix is commonly used for ⁵⁷Fe Mössbauer spectroscopy.[13]

-

Spectrometer: A constant acceleration Mössbauer spectrometer.

-

Calibration: The velocity scale is typically calibrated using a standard α-Fe foil at room temperature.

-

Temperature: Measurements can be performed at various temperatures, including room temperature and cryogenic temperatures, to study magnetic transitions.

The Mössbauer spectra of the α and β forms of FeF3·3H2O show distinct quadrupole splittings, allowing for their differentiation.[1]

Quantitative Data Summary

Magnetic Properties

The magnetic properties of the α and β polymorphs of FeF3·3H2O differ significantly. The magnetic susceptibility of the α-form decreases monotonically with increasing temperature.[1] In contrast, the β-form exhibits a broad maximum in its magnetic susceptibility versus temperature curve at around 130 K, which is indicative of short-range antiferromagnetic ordering within clusters of Fe³⁺ ions.[1] A related compound, β-FeF3(H2O)2·H2O, shows long-range antiferromagnetic ordering below 20 K.[14]

Thermal Decomposition

The thermal decomposition of FeF3·3H2O in an inert atmosphere typically occurs in stages. The water of hydration is lost first, followed by the decomposition of the anhydrous fluoride at higher temperatures. For example, heating β-FeF3·3H2O can lead to the formation of FeF3·0.33H2O and subsequently anhydrous FeF3.[12] The exact temperatures and mass losses are dependent on the heating rate and atmosphere. A representative TGA curve shows a multi-step weight loss corresponding to these dehydration processes.[10]

Applications in Drug Development and Organic Synthesis

While not a drug itself, this compound serves as a versatile and efficient Lewis acid catalyst in organic synthesis, facilitating the formation of various heterocyclic compounds that are important scaffolds in medicinal chemistry and drug discovery.[3][15][16]

Catalysis in Heterocyclic Synthesis

FeF3·3H2O has been successfully employed as a catalyst in multicomponent reactions (MCRs) for the synthesis of complex molecules in a single step.[17] One notable application is the synthesis of N-substituted 2-aminopyridines, a class of compounds with significant pharmacological interest.[17] This reaction demonstrates the utility of FeF3·3H2O in generating libraries of diverse small molecules for drug screening.[17]

The general workflow for such a catalyzed synthesis is depicted in the diagram below.

This workflow highlights the key stages from combining the reactants and catalyst to obtaining the final purified product, which can then be used in further drug development studies. The use of FeF3·3H2O as a catalyst offers advantages such as operational simplicity and, in some cases, the use of environmentally benign solvents like water.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Iron(III) fluoride - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | F3FeH6O3 | CID 44890702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. anl.gov [anl.gov]

- 8. rsc.org [rsc.org]

- 9. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]

- 14. Structural and magnetic properties of the low-dimensional fluoride β-FeF3(H2O)2·H2O - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. ijprajournal.com [ijprajournal.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Iron(III) Fluoride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) fluoride trihydrate (FeF₃·3H₂O) is an inorganic compound that has garnered interest in various scientific fields, including materials science, catalysis, and potentially as a reagent in pharmaceutical synthesis.[1][2] Its utility stems from its properties as a Lewis acid and a source of fluoride ions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its current and potential applications.

Physical and Chemical Properties

This compound is a hydrated form of ferric fluoride.[3] It exists as a crystalline solid and is known to be hygroscopic.[3] The anhydrous form is white, while the hydrated forms are typically light pink or pale green crystals.[3]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of Iron(III) fluoride and its trihydrate form.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | FeF₃·3H₂O | [4] |

| Molar Mass | 166.89 g/mol | [3] |

| Appearance | Light pink/pale green crystals | [3] |

| CAS Number | 15469-38-2 | [3] |

Table 2: Physical Properties

| Property | Anhydrous (FeF₃) | Trihydrate (FeF₃·3H₂O) | Reference |

| Density | 3.87 g/cm³ | 2.3 g/cm³ | [3] |

| Melting Point | > 1000 °C | Decomposes upon heating | [3] |

| Boiling Point | N/A | N/A | |

| Solubility in Water | Slightly soluble | 49.5 g/100 mL | [3] |

| Solubility in other solvents | Negligible in alcohol, ether, benzene | Sparingly soluble in alcohol, ether, benzene | [5] |

Table 3: Crystal Structure

| Polymorph | Crystal System | Space Group | Synthesis Condition | Reference |

| α-FeF₃·3H₂O | Tetragonal | P4/m (with J6 substructure) | Evaporation of an HF solution with Fe³⁺ at room temperature | [3] |

| β-FeF₃·3H₂O | Tetragonal | P4/m | Evaporation of an HF solution with Fe³⁺ above 50 °C | [3] |

Experimental Protocols

Synthesis of α- and β-Iron(III) Fluoride Trihydrate

Two primary crystalline forms of this compound, α and β, can be synthesized by controlling the temperature of crystallization from an aqueous hydrofluoric acid solution containing ferric ions.[3]

Materials:

-

Iron(III) chloride (FeCl₃) or another soluble Fe(III) salt

-

Hydrofluoric acid (HF), aqueous solution

-

Deionized water

Protocol for α-FeF₃·3H₂O:

-

Prepare a solution of an Fe(III) salt in aqueous hydrofluoric acid.

-

Allow the solution to slowly evaporate at room temperature.

-

Pale pink or light green crystals of the α-form will precipitate.

-

Isolate the crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator.

Protocol for β-FeF₃·3H₂O:

-

Prepare a solution of an Fe(III) salt in aqueous hydrofluoric acid.

-

Heat the solution to a temperature above 50 °C and allow it to evaporate slowly.

-

Crystals of the β-form will form.

-

Isolate the crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator.

It is important to note that the α-form is unstable and will convert to the more stable β-form over a period of days.[3]

Caption: Synthesis workflow for α- and β-FeF₃·3H₂O.

Thermal Analysis

Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.

Typical TGA/DSC Protocol:

-

Place a small, accurately weighed sample (5-10 mg) of FeF₃·3H₂O into an alumina or platinum crucible.

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample from room temperature to a desired final temperature (e.g., 1000 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The TGA curve will show mass loss corresponding to the dehydration of the sample, followed by decomposition at higher temperatures. The DSC curve will indicate the endothermic or exothermic nature of these transitions.

Upon heating, this compound loses its water of hydration. At very high temperatures, the anhydrous form decomposes to Iron(II) fluoride (FeF₂) and fluorine gas (F₂).[3]

X-ray Diffraction (XRD)

XRD is employed to determine the crystal structure and identify the different polymorphic forms of this compound.

Typical Single-Crystal XRD Protocol:

-

Mount a suitable single crystal of α- or β-FeF₃·3H₂O on a goniometer head.

-

Place the goniometer head in the X-ray diffractometer.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve and refine the crystal structure to obtain the atomic coordinates.

Spectroscopic Analysis

Mössbauer and infrared spectroscopy are valuable tools for characterizing the electronic structure and bonding in this compound.

Mössbauer Spectroscopy: This technique is particularly useful for distinguishing between the α and β forms due to differences in their quadrupole splitting.[3]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of water molecules and the Fe-F vibrational modes.

Chemical Reactivity and Applications

Lewis Acid Catalysis

This compound acts as a Lewis acid, accepting electron pairs, which makes it a useful catalyst in various organic reactions.[2]

Example: Cyanohydrin Synthesis Iron(III) fluoride has been shown to catalyze the chemoselective addition of cyanide to aldehydes to form cyanohydrins.[3][5]

General Experimental Protocol for Catalytic Cyanohydrin Synthesis:

-

To a solution of the aldehyde in a suitable solvent, add a catalytic amount of this compound.

-

Add a cyanide source (e.g., trimethylsilyl cyanide) dropwise at a controlled temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction and work up the product to isolate the cyanohydrin.

Caption: Catalytic cycle for cyanohydrin synthesis.

Other Applications

-

Ceramics Production: A primary commercial use of Iron(III) fluoride is in the manufacturing of ceramics.[5]

-

Cross-Coupling Reactions: Ferric fluoride-based compounds have been used to catalyze certain cross-coupling reactions.[3]

-

Pharmaceutical Synthesis: It finds application as a reagent in the synthesis of various medicinal compounds.[2]

Relevance to Drug Development

While direct biological activity or involvement in specific signaling pathways of this compound has not been extensively reported, its role as a catalyst in organic synthesis is relevant to drug development.[2] The synthesis of complex organic molecules, which form the basis of many pharmaceuticals, often relies on efficient and selective catalytic methods. The Lewis acidity of this compound can be harnessed to facilitate key bond-forming reactions in the synthesis of drug candidates.

Furthermore, the toxicology of iron and fluoride compounds is an important consideration. While iron is an essential element, excess iron can be toxic. Similarly, fluoride is beneficial for dental health in small amounts but can be toxic at higher concentrations. Specific toxicological studies on this compound are limited, and further research would be necessary to assess its biocompatibility for any potential direct therapeutic applications.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Iron(III) Fluoride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) fluoride trihydrate (FeF3·3H2O) is an inorganic compound that has garnered significant interest in various scientific fields, including materials science and catalysis. Its utility is underscored by the existence of polymorphic forms, each possessing distinct crystal structures and properties. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of FeF3·3H2O, with a focus on its two primary forms: α-FeF3·3H2O and β-FeF3·3H2O. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Polymorphism of this compound

This compound is known to exist in at least two distinct polymorphic forms, designated as α and β.[1] These polymorphs can be selectively synthesized by controlling the temperature during the evaporation of an aqueous hydrofluoric acid (HF) solution containing Fe³⁺ ions. The α-form is typically obtained at room temperature, while the β-form is favored at temperatures above 50 °C.[2] A slow, spontaneous conversion from the α to the β form has been observed to occur over the course of a year.[1]

Crystallographic Data

The crystallographic details of the α and β polymorphs of this compound are summarized in the table below. It is important to note that while detailed crystallographic data for the β-polymorph is available, comprehensive single-crystal data for the α-polymorph is not as well-documented in the literature.

| Parameter | α-FeF3·3H2O | β-FeF3·3H2O |

| Crystal System | Orthorhombic (presumed) | Tetragonal |

| Space Group | Not definitively determined | P4/n[3] or P4/m[2] |

| Unit Cell Parameters | a = 9.5135 Å, c = 4.7882 Å (from powder diffraction of nanowires)[4] | a = 7.846 Å, c = 3.877 Å[3] |

| Formula Units (Z) | Not determined | 2 |

| Calculated Density (Dx) | Not determined | 2.321 g/cm³ |

Experimental Protocols

Synthesis of α-FeF3·3H2O (Precipitation and Freeze-Drying Method)[4]

This method involves the initial precipitation of iron(III) hydroxide, which is then converted to the fluoride trihydrate.

-

Precipitation of Iron(III) Hydroxide: A solution of iron(III) chloride (FeCl3) is treated with a 10% excess of a stoichiometric amount of sodium hydroxide (NaOH) solution with vigorous stirring for 30 minutes. The resulting precipitate is washed and separated by centrifugation.

-

Fluorination: The freshly precipitated iron(III) hydroxide is added to an excess of hydrofluoric acid (HF) solution and stirred continuously for 12 hours at 50 °C.

-

Isolation: The resulting solution is then frozen and subjected to freeze-drying to obtain α-FeF3·3H2O powder.

Synthesis of β-FeF3·3H2O (Mechano-chemical Method)[5]

This solvent-free method utilizes mechanical energy to drive the chemical reaction.

-

Precursor Mixing: Iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) and ammonium fluoride (NH4F) are used as precursors.

-

Ball Milling: The precursors are subjected to a mechano-chemical process, typically involving high-energy ball milling. While specific parameters such as milling time, speed, and ball-to-powder ratio are crucial for reproducibility, they are not always detailed in the literature and require optimization for a given setup.

-

Product Isolation: The resulting powder is collected after the milling process.

Characterization by X-ray Diffraction (XRD)

Powder X-ray diffraction is a primary technique for identifying the polymorphic form of FeF3·3H2O.

-

Instrumentation: A standard powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

-

Sample Preparation: The powdered sample is typically mounted on a zero-background sample holder.

-

Data Collection: Diffraction patterns are recorded over a 2θ range of 10-80° with a continuous scan mode.

-

Data Analysis: The obtained diffraction patterns are compared with standard diffraction data from crystallographic databases (e.g., JCPDS) to identify the phase. Rietveld refinement can be employed for detailed structural analysis.

Characterization by Mössbauer Spectroscopy

57Fe Mössbauer spectroscopy is a powerful tool for probing the local electronic and magnetic environment of the iron atoms in the different polymorphs.

-

Instrumentation: A Mössbauer spectrometer operating in transmission mode with a 57Co source in a rhodium matrix is typically used.

-

Sample Preparation: The powdered sample is placed in a sample holder.

-

Data Collection: Spectra are collected at both room temperature and cryogenic temperatures (e.g., 77 K) to investigate magnetic ordering.

-

Data Analysis: The spectra are fitted with appropriate models to extract parameters such as isomer shift (δ), quadrupole splitting (ΔEQ), and hyperfine magnetic field (Hhf). The two polymorphs can be distinguished by their different Mössbauer parameters.[1]

Phase Transition and Thermal Decomposition

α to β Polymorphic Transformation

The α-form of FeF3·3H2O is metastable and has been observed to convert to the more stable β-form over a period of one year at ambient conditions.[1] The exact mechanism of this solid-state transformation is not fully elucidated but is presumed to involve subtle rearrangements of the crystal lattice.

Thermal Decomposition of β-FeF3·3H2O

Upon heating, β-FeF3·3H2O undergoes a thermal decomposition process that leads to the formation of iron hydroxyfluoride with a hexagonal-tungsten-bronze (HTB) type structure.[5] This transformation involves the release of water and hydrogen fluoride.

The structure of β-FeF3·3H2O consists of infinite chains of [FeF6]n and [FeF2(H2O)4]n.[5] The thermal decomposition induces a collapse and condensation of these chains, resulting in the formation of the HTB-type FeF3-x(OH)x network.[5]

Conclusion

This technical guide has provided a detailed overview of the crystal structure and polymorphism of this compound. The existence of the α and β polymorphs, their distinct crystallographic features, and the methods for their synthesis and characterization have been presented. The transformation from the metastable α-form to the stable β-form and the thermal decomposition of the β-polymorph to an HTB-type structure highlight the chemical versatility of this compound. For researchers and professionals in materials science and drug development, a thorough understanding of these fundamental properties is crucial for the effective application of this compound in their respective fields. Further research, particularly in obtaining detailed single-crystal structural data for the α-polymorph and elucidating the precise mechanism of the α-to-β transformation, will undoubtedly contribute to a more complete understanding of this important inorganic compound.

References

A Comprehensive Guide to the Synthesis and Preparation of Iron(III) Fluoride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Iron(III) fluoride trihydrate (FeF₃·3H₂O) is an inorganic compound of significant interest due to its applications in catalysis, ceramics production, and as a precursor for cathode materials in lithium-ion and sodium-ion batteries.[1][2][3] This technical guide provides an in-depth overview of the synthesis and preparation of this compound, focusing on detailed experimental protocols and quantitative data to support researchers in their laboratory work.

Chemical and Physical Properties

This compound is a hydrated form of iron(III) fluoride, appearing as a pale pink or off-white to pale brown crystalline solid.[4][5] It is hygroscopic and should be stored in a cool, dry place.[5] The compound is slightly soluble in water but sparingly soluble in ethanol, ether, and benzene.[4][5]

| Property | Value |

| Chemical Formula | FeF₃·3H₂O[6] |

| Molar Mass | 166.89 g/mol [4] |

| Appearance | Pale green crystals[4], Off-white to pale brown Crystalline[5] |

| Density | 2.3 g/cm³[4] |

| Solubility in Water | 49.5 g/100 mL[4] |

| CAS Number | 15469-38-2[4] |

Synthesis Methodologies

The primary route for synthesizing this compound is through a precipitation reaction involving an iron(III) salt and a fluoride source in a suitable solvent. The choice of precursors and reaction conditions can influence the crystalline phase (α or β) and morphology of the final product.[4]

Experimental Protocols

Method 1: Precipitation from Ethanolic Solution

This method, adapted from a procedure for preparing nanosized FeF₃·0.33H₂O, first yields microsized FeF₃·3H₂O.[7]

Reagents:

-

Iron(III) chloride (FeCl₃)

-

Ethanol

-

Hydrofluoric acid (HF, 40% solution)

Protocol:

-

Prepare a 0.2 M solution of FeCl₃ in ethanol in an ice bath, maintaining the temperature between 0–2.5 °C.[7]

-

Slowly add a 40% HF solution to the FeCl₃ solution dropwise.[7]

-

Seal the Teflon-lined reactor and stir the mixture for 24 hours.[7]

-

Collect the resulting pink precipitate of FeF₃·3H₂O by centrifugation and filtration.[7]

-

Wash the precipitate and subsequently dry it at 60 °C for 24 hours.[7]

Method 2: Aqueous Precipitation with Freeze-Drying

This method utilizes an aqueous solution and a freeze-drying step to obtain α-FeF₃·3H₂O.[8]

Reagents:

-

Iron(III) chloride (FeCl₃) solution

-

Sodium hydroxide (NaOH) solution

-

Hydrofluoric acid (HF) solution

Protocol:

-

Add a solution of FeCl₃ to a 10% excess mass of stoichiometric NaOH solution with vigorous stirring for 30 minutes.[8]

-

Wash and separate the resulting precipitate by centrifugation.[8]

-

Add the precipitate to an excess of HF solution and continue stirring for 12 hours at 50 °C.[8]

-

Freeze the resulting solution in a refrigerator.[8]

-

Obtain α-FeF₃·3H₂O by freeze-drying the frozen solution.[8]

Method 3: Solution Growth of Nanowires

This approach focuses on the synthesis of α-FeF₃·3H₂O nanowires.[9]

Reagents:

-

Iron(III) nitrate nonahydrate [Fe(NO₃)₃·9H₂O]

-

Hydrofluoric acid (HF, 48 wt % aqueous solution)

-

Ethanol

Protocol:

-

Use ethanol as the solvent, in which FeF₃·3H₂O has very low solubility.[9]

-

Disperse Iron(III) nitrate nonahydrate and hydrofluoric acid in ethanol. The water molecules for hydration are supplied by the aqueous HF solution and the hydrated iron salt.[9]

-

The reaction is maintained at a low supersaturation level to promote the growth of nanowires.[9]

Quantitative Data Summary

| Parameter | Method 1 | Method 2 | Method 3 |

| Iron(III) Source | FeCl₃ | FeCl₃ | Fe(NO₃)₃·9H₂O[9] |

| Fluoride Source | 40% HF[7] | HF[8] | 48 wt % HF[9] |

| Solvent | Ethanol[7] | Water[8] | Ethanol[9] |

| Temperature | 0–2.5 °C[7] | 50 °C (stirring), then freezing[8] | Not specified |

| Reaction Time | 24 hours (stirring)[7] | 12 hours (stirring)[8] | Not specified |

| Post-processing | Centrifuging, washing, drying at 60°C[7] | Centrifuging, washing, freeze-drying[8] | Not specified for the trihydrate |

Experimental Workflow and Logic

The synthesis of this compound generally follows a logical progression from precursor dissolution to product isolation. This can be visualized as a workflow.

Caption: General workflow for the synthesis of this compound.

This diagram illustrates the sequential steps involved in the synthesis, from the initial preparation of precursor solutions to the final isolation of the this compound product. Each stage is critical for achieving the desired product purity and morphology.

Characterization

The synthesized this compound can be characterized by various techniques to confirm its identity and purity. X-ray diffraction (XRD) is commonly used to determine the crystalline structure and phase purity. Scanning electron microscopy (SEM) can be employed to analyze the morphology and particle size of the product.[7] For distinguishing between the α and β polymorphs, Mössbauer spectroscopy is a valuable tool, as the two forms exhibit different quadrupole splitting.[4]

Applications in Research and Development

This compound serves as a versatile precursor and catalyst in several areas of interest to researchers and drug development professionals.

-

Catalysis: It acts as a Lewis acid catalyst in various organic reactions, such as the chemoselective addition of cyanide to aldehydes to form cyanohydrins.[1][2]

-

Battery Materials: It is a key starting material for the synthesis of anhydrous and partially hydrated iron fluorides (e.g., FeF₃·0.33H₂O), which are promising cathode materials for high-energy-density lithium-ion and sodium-ion batteries.[3][7][10] The conversion involves thermal dehydration.[8]

-

Ceramics and Materials Science: Iron(III) fluoride is used in the production of specialty ceramics and glasses, contributing to their desired optical and mechanical properties.[1][2]

The synthesis methods outlined in this guide provide a solid foundation for the laboratory-scale preparation of this compound, enabling further research into its diverse applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 15469-38-2 [chemicalbook.com]

- 3. Iron(III) fluoride 7783-50-8 [sigmaaldrich.com]

- 4. Iron(III) fluoride - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. WebElements Periodic Table » Iron » iron trifluoride trihydrate [webelements.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. energy.ciac.jl.cn [energy.ciac.jl.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Solubility of Iron(III) Fluoride Trihydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Iron(III) fluoride trihydrate (FeF₃·3H₂O) in organic solvents. Due to a notable lack of quantitative solubility data in publicly accessible literature, this document focuses on summarizing the available qualitative information and presenting a detailed, generalized experimental protocol for its precise determination. This guide is intended to equip researchers with the necessary information and methodologies to assess the solubility of this compound in their specific applications.

Introduction

This compound is an inorganic compound with applications in ceramics, catalysis, and as a reagent in organic synthesis.[1] Its solubility is a critical parameter for its use in non-aqueous reaction media and formulations. This guide addresses the current state of knowledge regarding its solubility in organic solvents and provides a practical framework for its experimental determination.

Solubility Data

Quantitative solubility data for this compound in organic solvents is scarce. The available information is primarily qualitative, indicating low solubility in common non-aqueous solvents. A summary of these findings is presented in Table 1. It is important to note that some sources refer to the anhydrous form, Iron(III) fluoride (FeF₃), which is also included for reference.

Table 1: Qualitative Solubility of Iron(III) Fluoride and its Trihydrate in Organic Solvents

| Compound | Solvent | Solubility Description |

| This compound (FeF₃·3H₂O) | Alcohol | Sparingly soluble[2][3] |

| This compound (FeF₃·3H₂O) | Ether | Sparingly soluble[2][3] |

| This compound (FeF₃·3H₂O) | Benzene | Sparingly soluble[2][3] |

| This compound (FeF₃·3H₂O) precursor | Ethanol | Partially dissolved[4] |

| Iron(III) fluoride (anhydrous) (FeF₃) | Alcohol | Insoluble, Practically insoluble[5][6] |

| Iron(III) fluoride (anhydrous) (FeF₃) | Ether | Insoluble, Practically insoluble[5][6] |

| Iron(III) fluoride (anhydrous) (FeF₃) | Benzene | Insoluble, Practically insoluble[5][6] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the principle of equilibrating a supersaturated solution and subsequently measuring the concentration of the dissolved solute.

Materials and Equipment

-

This compound (FeF₃·3H₂O) of known purity

-

Selected organic solvent(s), analytical grade

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)

-

Analytical balance

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a temperature-controlled shaker set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, the use of a syringe fitted with a chemically resistant filter is recommended.

-

Dilute the collected sample to a known volume with the appropriate solvent to bring the iron concentration within the linear range of the analytical instrument.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of known iron concentrations in the same organic solvent.

-

Analyze the prepared sample and the standard solutions using ICP-OES or AAS to determine the concentration of iron in the sample.

-

-

Calculation of Solubility:

-

From the measured iron concentration and the dilution factor, calculate the concentration of this compound in the saturated solution.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

- 1. chem.ws [chem.ws]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Iron(III) fluoride, anhydrous, 97% min | Fisher Scientific [fishersci.ca]

- 6. Iron (III) Fluoride, Anhydrous, 99.5% Pure | Noah Chemicals [store.noahchemicals.com]

In-Depth Technical Guide to the Safety Data for Iron(III) Fluoride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for Iron(III) Fluoride Trihydrate (CAS No. 15469-38-2), in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound.

Chemical and Physical Properties

This compound is a pale yellow to brown-red crystalline powder.[1][2] It is slightly soluble in water and sparingly soluble in alcohol, ether, and benzene.[1][2] The compound is hygroscopic and should be stored in a cool, dry place.[1]

| Property | Value | Source |

| Chemical Formula | FeF₃·3H₂O | [1] |

| Molecular Weight | 166.89 g/mol | [3] |

| CAS Number | 15469-38-2 | [1][3] |

| Appearance | Pale yellow to brown-red crystalline powder | [1][2] |

| Solubility | Slightly soluble in water; sparingly soluble in alcohol, ether, benzene | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the GHS. The primary hazards are acute toxicity, skin corrosion, and serious eye damage.[1][3][4][5]

GHS Classification Summary

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

GHS Label Elements

-

Pictograms:

-

-

Hazard Statements:

-

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 15469-38-2 [chemicalbook.com]

- 3. 氟化铁(III) 三水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | F3FeH6O3 | CID 44890702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

An In-depth Technical Guide to the Lewis Acidity of Iron(III) Fluoride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lewis acidic properties of iron(III) fluoride trihydrate (FeF₃·3H₂O). This compound is increasingly recognized for its catalytic potential in a variety of organic transformations, making a thorough understanding of its Lewis acidity essential for its effective application in research and development, including pharmaceutical synthesis.[1]

Introduction to Lewis Acidity and this compound

A Lewis acid is a chemical species that contains an empty orbital which is capable of accepting an electron pair from a Lewis base. This interaction is fundamental to many chemical reactions, particularly in catalysis. Iron(III) fluoride, in its hydrated form, is a noteworthy Lewis acid due to the electron-withdrawing nature of the fluoride atoms, which enhances the electrophilicity of the iron center.[2] The presence of coordinated water molecules in the trihydrate form can also influence its catalytic activity and substrate interactions.[3]

This compound is a pale yellow, crystalline solid that is soluble in water.[4] It is known to exist in two crystalline polymorphs, α and β forms.[5] The compound serves as a versatile catalyst in various chemical reactions, including the formation of carbon-carbon and carbon-heteroatom bonds.[6]

Quantitative Assessment of Lewis Acidity

A key metric for quantifying the strength of a Lewis acid is its Fluoride Ion Affinity (FIA), which is the negative of the enthalpy change for the gas-phase reaction of the Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid.

| Compound | Fluoride Affinity (eV) | Fluoride Affinity (kcal/mol) |

| Iron(III) Fluoride (FeF₃) | 3.62 ± 0.13 | 83.5 ± 3.0 |

| Data sourced from the NIST Chemistry WebBook for the gas-phase reaction: FeF₃ + F⁻ → FeF₄⁻[1] |

Catalytic Applications: Cyanohydrin Synthesis

The Lewis acidic nature of iron(III) fluoride makes it an effective catalyst for various organic reactions.[7] One notable application is in the synthesis of cyanohydrins, which are versatile intermediates in the preparation of α-hydroxy acids, β-amino alcohols, and other pharmaceutically relevant molecules.[8]

Reaction Pathway: Lewis Acid Catalyzed Cyanohydrin Formation

The catalytic cycle for the formation of a cyanohydrin from an aldehyde or ketone using a Lewis acid catalyst like this compound is depicted below. The Lewis acid activates the carbonyl group, making it more susceptible to nucleophilic attack by the cyanide ion.

Caption: Catalytic cycle for cyanohydrin synthesis.

Experimental Protocols

Representative Protocol for this compound Catalyzed Cyanohydrin Synthesis

Materials:

-

Aldehyde or ketone

-

Trimethylsilyl cyanide (TMSCN)

-

This compound (FeF₃·3H₂O)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add the carbonyl compound (1.0 mmol) and anhydrous DCM (5 mL).

-

Add this compound (0.05 mmol, 5 mol%).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl cyanide (1.2 mmol) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding 1 M HCl (5 mL).

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Characterization of Lewis Acidity by FTIR Spectroscopy of Adsorbed Probe Molecules

The Lewis acidity of this compound can be characterized by Fourier-transform infrared (FTIR) spectroscopy using probe molecules such as pyridine or carbon monoxide. The interaction of the probe molecule with the Lewis acid sites on the surface of the material leads to a shift in the vibrational frequencies of the probe, which can be correlated to the strength of the Lewis acid sites.[10][11]

Experimental Workflow:

Caption: Workflow for FTIR analysis of Lewis acidity.

Expected Observations:

-

Pyridine: Adsorption of pyridine on Lewis acid sites results in new infrared bands typically in the region of 1440-1460 cm⁻¹. The precise position of the band is indicative of the Lewis acid strength.[11][12]

-

Carbon Monoxide: The C-O stretching frequency of CO adsorbed on a Lewis acid site is typically shifted to a higher wavenumber compared to gaseous CO (2143 cm⁻¹). A larger blue shift indicates a stronger Lewis acid site.[13][14]

While specific FTIR data for probe molecules on this compound is not widely published, based on its catalytic activity, significant shifts are expected, confirming its status as a potent Lewis acid.

Conclusion

This compound is a versatile and effective Lewis acid catalyst with applications in important organic transformations such as cyanohydrin synthesis.[6] Its Lewis acidity, supported by the fluoride affinity data of its anhydrous counterpart, is the key to its catalytic prowess.[1] The experimental protocols outlined in this guide provide a framework for utilizing and characterizing this promising catalyst in a research and development setting. Further investigation into the precise quantification of its Lewis acidity and the expansion of its catalytic applications is a promising area for future research.

References

- 1. iron trifluoride [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Probing the nature of Lewis acid sites on oxide surfaces with 31P(CH3)3 NMR: a theoretical analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Iron(III) fluoride - Wikipedia [en.wikipedia.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. CAS 7783-50-8: Iron fluoride (FeF3) | CymitQuimica [cymitquimica.com]

- 8. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pure.mpg.de [pure.mpg.de]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Magnetic Properties of Iron(III) Fluoride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of Iron(III) fluoride trihydrate (FeF₃·3H₂O), a compound of interest for its potential applications in catalysis, materials science, and as a precursor for battery materials.[1][2][3][4][5] This document details the magnetic behavior of its different crystalline forms, summarizes key quantitative data, and outlines the experimental methodologies used for its characterization.

Introduction to the Magnetic Behavior of this compound

This compound is an inorganic compound that exists in two primary crystallographic modifications, known as the α and β forms.[6][7] These polymorphs exhibit distinct magnetic properties, primarily attributable to their different structural arrangements. The Fe³⁺ ion, with its high-spin d⁵ electronic configuration, is the source of the magnetic moment in this compound. The overall magnetic behavior is governed by the interactions between these magnetic centers, which are influenced by the crystal structure. Generally, Iron(III) fluoride is considered an antiferromagnetic solid.[7]

The α-form of FeF₃·3H₂O demonstrates a magnetic susceptibility that decreases steadily as the temperature increases.[6] In contrast, the β-form displays a more complex magnetic behavior. Its magnetic susceptibility initially decreases with rising temperature, then goes through a broad maximum at approximately 130 K.[6] This phenomenon is indicative of short-range antiferromagnetic ordering within clusters of Fe³⁺ ions.[6] Further studies on a related β-form with a slightly different hydration, β-FeF₃(H₂O)₂·H₂O, have shown long-range antiferromagnetic ordering at a Néel temperature (Tₙ) of about 20 K.[8] Another investigation suggests an antiferromagnetic ordering temperature of around 70 K for β-FeF₃·3H₂O.[9] The magnetic structure of the β-form is characterized by ferromagnetic chains of Fe³⁺ ions that are antiferromagnetically coupled to neighboring chains.[8][9]

Quantitative Magnetic Data

The following table summarizes the available quantitative data on the magnetic properties of this compound and its related forms. It is important to note that some of the detailed data pertains to a closely related stoichiometry.

| Magnetic Property | Value | Compound Form | Notes |

| Magnetic Susceptibility (χ) | +13,760 x 10⁻⁶ cm³/mol | Not Specified | The specific polymorph and temperature are not detailed.[7][10] |

| Néel Temperature (Tₙ) | ~70 K | β-FeF₃·3H₂O | Indicates the onset of antiferromagnetic ordering.[9] |

| Néel Temperature (Tₙ) | 20(1) K | β-FeF₃(H₂O)₂·H₂O | Long-range magnetic ordering temperature.[8] |

| Magnetic Exchange Coupling (J∥/kb) | -18 K | β-FeF₃(H₂O)₂·H₂O | Intrachain magnetic exchange interaction.[8] |

| Magnetic Exchange Coupling (J⊥/kb) | -3 K | β-FeF₃(H₂O)₂·H₂O | Interchain magnetic exchange interaction.[8] |

Experimental Protocols

Magnetic susceptibility measurements are fundamental to understanding the magnetic response of a material to an applied magnetic field as a function of temperature.

Objective: To determine the temperature dependence of the magnetic susceptibility to identify magnetic ordering temperatures and characterize the nature of the magnetic interactions.

Methodology (Generalized):

-

Sample Preparation: A powdered sample of the synthesized α or β form of FeF₃·3H₂O is carefully weighed and packed into a sample holder suitable for the magnetometer. The sample holder is typically made of a material with a known, low magnetic susceptibility.

-

Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer is a common instrument for these measurements due to its high sensitivity.

-

Measurement Parameters:

-

Temperature Range: Typically from low temperatures (e.g., 2 K) to room temperature (e.g., 300 K) or higher.

-

Applied Magnetic Field: A small, constant magnetic field (e.g., 1000 Oe) is applied.

-

Measurement Mode: Measurements can be performed under both zero-field-cooled (ZFC) and field-cooled (FC) conditions.

-

ZFC: The sample is cooled in the absence of a magnetic field. The field is then applied at the lowest temperature, and data is collected as the sample is warmed.

-

FC: The sample is cooled in the presence of the applied magnetic field, and data is collected during the cooling process.

-

-

-

Data Analysis: The raw data (magnetic moment) is corrected for the sample holder's contribution and converted to molar magnetic susceptibility (χₘ). The inverse magnetic susceptibility (1/χₘ) is often plotted against temperature to determine the Curie-Weiss behavior and the Weiss constant, which provides information about the nature and strength of the magnetic interactions.

Mössbauer spectroscopy is a powerful technique for probing the local environment of iron nuclei, providing information about oxidation states, site occupancies, and internal magnetic fields.[2][3][6][11]

Objective: To distinguish between the different crystalline forms of FeF₃·3H₂O and to study the magnetic ordering at the atomic level.

Methodology (Generalized):

-

Sample Preparation: A thin, uniform absorber is prepared by pressing the powdered FeF₃·3H₂O sample into a sample holder.

-

Instrumentation: A Mössbauer spectrometer consisting of a radioactive source (typically ⁵⁷Co in a rhodium matrix), a velocity transducer to modulate the gamma-ray energy via the Doppler effect, a detector, and associated electronics.

-

Measurement Conditions: Spectra are typically collected at various temperatures, including room temperature and cryogenic temperatures (e.g., liquid helium temperature), to observe the effects of magnetic ordering.

-

Data Analysis: The Mössbauer spectra are fitted with appropriate theoretical models to extract parameters such as:

-

Isomer Shift (δ): Provides information about the oxidation state of the iron.

-

Quadrupole Splitting (ΔEₙ): Sensitive to the local symmetry around the iron nucleus. The difference in quadrupole splitting is used to distinguish between the α and β forms.[7]

-

Hyperfine Magnetic Field (Bhf): Proportional to the magnetic moment of the iron atom and is a direct measure of magnetic ordering. A non-zero Bhf is observed below the magnetic ordering temperature.

-

Neutron powder diffraction is a critical technique for determining the magnetic structure of crystalline materials.[8][9]

Objective: To determine the precise arrangement of the magnetic moments (spins) of the Fe³⁺ ions in the crystal lattice below the magnetic ordering temperature.

Methodology (Generalized):

-

Sample Preparation: A sufficient quantity of the powdered FeF₃·3H₂O sample is loaded into a sample can (e.g., vanadium, which is a weak neutron scatterer).

-

Instrumentation: A neutron powder diffractometer at a research reactor or spallation source.

-

Measurement Conditions: Diffraction patterns are collected at temperatures above and below the suspected magnetic ordering temperature. The low-temperature measurements are crucial for observing magnetic scattering.

-

Data Analysis:

-

The diffraction pattern collected above the ordering temperature is used to refine the crystal structure using Rietveld analysis.

-

The diffraction pattern collected below the ordering temperature contains additional peaks due to magnetic scattering. The positions and intensities of these magnetic peaks are used to determine the magnetic propagation vector and the orientation of the magnetic moments.

-

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of the magnetic properties of this compound.

Caption: Experimental workflow for magnetic characterization.

Caption: Relationship between structure and magnetic properties.

References

- 1. Page loading... [guidechem.com]

- 2. anl.gov [anl.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Iron(III) fluoride - Wikipedia [en.wikipedia.org]

- 8. Structural and magnetic properties of the low-dimensional fluoride β-FeF3(H2O)2·H2O - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. buy this compound Crystalline manufacturers - FUNCMATER [funcmater.com]

- 11. Operando Mössbauer Spectroscopy Investigation of the Electrochemical Reaction with Lithium in Bronze-Type FeF3·0.33H2O (2016) | Donato E. Conte | 19 Citations [scispace.com]

A Technical Guide to the Structural Analysis of Iron(III) Fluoride Trihydrate using X-ray Diffraction

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron(III) fluoride, or ferric fluoride, is an inorganic compound with the formula FeF₃(H₂O)x, where x can be 0 or 3.[1] The hydrated form, Iron(III) fluoride trihydrate (FeF₃·3H₂O), appears as light pink or pink crystals, while the anhydrous form is white.[1][2] This compound is of significant interest to researchers for its applications in ceramics production, catalysis in cross-coupling reactions, and as a potential cathode material in next-generation lithium-ion batteries.[2][3][4]

The physical and chemical properties of FeF₃·3H₂O, particularly its performance in applications like energy storage, are intrinsically linked to its crystal structure. X-ray Diffraction (XRD) is a powerful, non-destructive technique essential for elucidating the atomic and molecular structure of crystalline materials like this compound.[5] This guide provides an in-depth overview of the structural analysis of FeF₃·3H₂O, focusing on its known polymorphs and the experimental protocols for its synthesis and XRD characterization.

Polymorphism and Crystal Structure

This compound is known to exist in at least two different crystalline forms, or polymorphs, designated as α and β.[1]

-

α-FeF₃·3H₂O : This form is typically prepared by evaporating a hydrofluoric acid solution containing Fe³⁺ ions at room temperature. The α form is unstable and tends to convert to the more stable β form within days.[1]

-

β-FeF₃·3H₂O : This more stable polymorph is synthesized at temperatures above 50 °C.[1] Its crystal structure was determined through single-crystal X-ray diffraction. The structure consists of infinite chains of [FeF₆]ⁿ and [FeF₂(H₂O)₄]ⁿ.[6]

The definitive crystallographic data for β-FeF₃·3H₂O, as determined by G. Teufer in 1964, is summarized in the table below.[7]

Table 1: Crystallographic Data for β-Iron(III) Fluoride Trihydrate

| Parameter | Value | Reference |

| Chemical Formula | FeF₃·3H₂O | [7] |

| Crystal System | Tetragonal | [7] |

| Space Group | P4/n | [7] |

| Lattice Parameter 'a' | 7.846 Å | [7] |

| Lattice Parameter 'c' | 3.877 Å | [7] |

| Unit Cell Volume | 238.7 ų | Calculated |

| Formula Units (Z) | 2 | [7] |

| Calculated Density (Dx) | 2.321 g/cm³ | [7] |

| Measured Density (Dm) | 2.26 g/cm³ | [7] |

Note: Some sources may refer to the space group as P4/m, but the detailed single-crystal study specifies P4/n.[1][7]

Experimental Protocols

Accurate structural analysis begins with the synthesis of high-quality crystalline material and is followed by a meticulous XRD data collection procedure.

Synthesis of β-FeF₃·3H₂O Single Crystals

This protocol is based on the method used to generate single crystals for the original structure determination.[7]

-

Preparation of Precursor : Begin by freshly precipitating iron(III) oxide hydrate (Fe(OH)₃) from an aqueous solution of an iron(III) salt (e.g., FeCl₃) by adding a base (e.g., NH₄OH).

-

Dissolution : Dissolve the freshly precipitated iron(III) oxide hydrate in a dilute solution of hydrofluoric acid (HF). Caution must be exercised when handling HF.

-

Crystallization : Place the resulting solution in a controlled environment maintained at 50 °C.

-

Crystal Growth : Allow the solution to evaporate slowly at this temperature. Pink, square prism- or cube-shaped crystals of β-FeF₃·3H₂O will form over time.[7]

-

Isolation : Carefully isolate the crystals from the mother liquor for subsequent analysis.

Powder X-ray Diffraction (PXRD) Protocol

This is a general procedure for obtaining a powder XRD pattern to confirm the phase and purity of a synthesized sample.

-

Sample Preparation :

-

Take a representative sample of the crystalline material.

-

If the crystals are large, gently grind them into a fine, homogeneous powder using an agate mortar and pestle. This ensures that the crystal orientations are random, which is crucial for obtaining accurate diffraction data.[8]

-

Mount the fine powder onto a sample holder. This is typically a flat, zero-background plate made of silicon or a shallow cavity holder. Ensure the sample surface is smooth and level with the holder's surface.

-

-

Instrument Setup :

-

Use a powder diffractometer equipped with a standard X-ray source (e.g., Cu Kα, λ = 1.5406 Å).

-

Set the instrument parameters, including the voltage and current for the X-ray tube (e.g., 40 kV, 40 mA).

-

Define the angular range for the scan (e.g., 2θ from 10° to 80°), the step size (e.g., 0.02°), and the scan speed or time per step.

-

-

Data Collection :

-

Place the sample holder into the diffractometer.

-

Initiate the XRD scan. The instrument will rotate the sample and detector to measure the intensity of diffracted X-rays at different angles.

-

-

Data Analysis :

-

The output will be a diffractogram, which is a plot of diffraction intensity versus the 2θ angle.

-

Identify the peak positions (2θ values) and their relative intensities.

-

Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., JCPDS-ICDD) to confirm the identity and phase purity of β-FeF₃·3H₂O.[6]

-

Visualization of the Structural Analysis Workflow

The process from material synthesis to final structural elucidation follows a logical workflow. This can be visualized to provide a clear overview of the entire analytical procedure.

Caption: Logical workflow for the synthesis and structural determination of β-FeF₃·3H₂O via XRD.

References

- 1. Iron(III) fluoride - Wikipedia [en.wikipedia.org]

- 2. buy this compound Crystalline manufacturers - FUNCMATER [funcmater.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. google.com [google.com]

Vibrational Spectroscopy of Iron(III) Fluoride Trihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of Iron(III) fluoride trihydrate (FeF₃·3H₂O) using Fourier Transform Infrared (FTIR) spectroscopy. This document outlines a detailed experimental protocol, presents key vibrational data, and illustrates the analytical workflow, serving as a valuable resource for researchers in materials science and pharmaceutical development.

Introduction to Vibrational Spectroscopy of Hydrated Inorganic Compounds

Vibrational spectroscopy, particularly FTIR, is a powerful analytical technique for elucidating the structural and bonding characteristics of inorganic compounds. For hydrated species such as this compound, FTIR spectroscopy is instrumental in identifying the vibrational modes associated with both the inorganic framework and the coordinated water molecules. These vibrations, which include stretching and bending modes, provide a unique spectral fingerprint of the compound. The presence of water of hydration introduces characteristic bands in the high-frequency region of the infrared spectrum (O-H stretching) and in the lower frequency region (H-O-H bending and other librational modes). The Fe-F and Fe-O bonds also exhibit characteristic vibrations at lower wavenumbers.

Experimental Protocol for FTIR Analysis

The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of this compound. This procedure is based on standard practices for the analysis of solid inorganic samples.

2.1. Sample Preparation (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a widely used technique for preparing solid samples for transmission FTIR analysis.[1]

-

Materials and Equipment:

-

This compound (FeF₃·3H₂O), 98% purity or higher

-

FTIR-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours to remove moisture

-

Agate mortar and pestle

-

Pellet press with a die

-

Spatula

-

Analytical balance

-

-

Procedure:

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 200 mg of dry FTIR-grade KBr.[1]

-

Grind the KBr in the agate mortar to a fine, consistent powder.

-

Add the FeF₃·3H₂O sample to the KBr in the mortar.

-

Gently mix and grind the sample and KBr together for 1-2 minutes until a homogeneous mixture is obtained.[1] Excessive grinding should be avoided to prevent amorphization of the sample or unwanted solid-state reactions.

-

Transfer the mixture to the pellet die.

-

Place the die in the pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[1]

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

2.2. Data Acquisition

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: Happ-Genzel function is commonly used.

-

-

Procedure:

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Collect a background spectrum of the empty sample holder or a pure KBr pellet. This background will be automatically subtracted from the sample spectrum.

-

Place the KBr pellet containing the this compound sample in the spectrometer.

-

Collect the sample spectrum.

-

2.3. Data Analysis

-

The resulting spectrum should be baseline corrected.

-

Identify and label the peak positions (in cm⁻¹) of the absorption bands.

-

Assign the observed vibrational modes to their corresponding molecular motions based on established literature values for metal hydrates and inorganic fluorides.

Vibrational Mode Assignments

The FTIR spectrum of this compound is characterized by several distinct absorption bands. The following table summarizes the expected vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3400 (broad) | ν(O-H) | Symmetric and asymmetric stretching vibrations of coordinated water molecules. The broadness is indicative of hydrogen bonding. |

| ~1630 | δ(H-O-H) | Bending (scissoring) vibration of coordinated water molecules. |

| ~500-700 | ν(Fe-F) | Stretching vibrations of the Iron-Fluorine bonds. |

| ~400-500 | ν(Fe-O) | Stretching vibrations of the Iron-Oxygen bonds from the coordinated water. |

| Below 400 | Librational Modes | Rocking, wagging, and twisting modes of coordinated water molecules and lattice vibrations. |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the FTIR analysis of this compound.

References

A Technical Guide to the Historical Development and Applications of Iron(III) Fluoride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution and diverse applications of Iron(III) fluoride trihydrate (FeF₃·3H₂O). From its early use in metallurgy to its current role in advanced energy storage, this document provides a comprehensive overview of the compound's journey, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Historical Development: A Timeline of Innovation

The applications of Iron(III) fluoride and its hydrated form have evolved significantly over the past century, driven by advancements in materials science, catalysis, and electrochemistry.

-

Mid-20th Century: Metallurgical Beginnings The earliest notable industrial application of iron-fluorine compounds emerged in the 1950s. Patents from this era detail their use in the treatment of cast iron.[1] The addition of these compounds to molten iron was found to refine the graphite structure, leading to improved mechanical properties of the resulting castings. This marked the initial recognition of iron fluorides' potential in modifying material properties.

-

Late 20th Century: Catalysis and Ceramics The latter half of the 20th century saw the exploration of iron(III) fluoride as a catalyst in organic synthesis. While iron oxides have a long history as colorants in ceramics, the specific use of iron(III) fluoride as a flux and for creating specific glaze effects also gained traction during this period. Iron compounds, in general, are known to act as fluxes, lowering the melting point of silica in glazes, and as colorants, producing a range of earthy tones depending on the kiln atmosphere.[2][3][4][5]

-

Early 21st Century: A New Era in Energy Storage The quest for higher energy density batteries at the turn of the century led researchers to explore new cathode materials. While the foundations of lithium-ion battery technology were laid in the 1970s and 1980s, the investigation of metal fluorides as high-capacity cathodes is a more recent development.[6][7] Iron(III) fluoride, with its high theoretical capacity based on a conversion reaction, has become a significant research focus in the development of next-generation lithium-ion batteries.[8][9][10][11]

Key Applications and Performance Data

The unique chemical properties of this compound have led to its application in several distinct fields.

Metallurgy: Cast Iron Treatment

As one of its earliest industrial uses, iron-fluorine compounds are added to molten cast iron to control the graphite microstructure. This treatment results in castings with enhanced strength and machinability. The mechanism involves the iron-fluorine compound influencing the nucleation and growth of graphite flakes during solidification.

Catalysis in Organic Synthesis

Iron(III) fluoride has proven to be a versatile and cost-effective catalyst for a variety of organic reactions, offering a more environmentally benign alternative to precious metal catalysts.

2.2.1. Cross-Coupling Reactions

Iron(III) fluoride, in combination with N-heterocyclic carbene (NHC) ligands, effectively catalyzes Suzuki-Miyaura type cross-coupling reactions. This method is particularly useful for forming carbon-carbon bonds between aryl chlorides and alkyl Grignard reagents.[12]

2.2.2. Cyanohydrin Synthesis

The compound also catalyzes the chemoselective addition of cyanide to aldehydes, a crucial step in the synthesis of cyanohydrins. These are important intermediates in the production of various pharmaceuticals and fine chemicals.

Ceramics and Glazes

In ceramics, iron compounds are fundamental for imparting color and modifying the properties of glazes. While specific historical data for FeF₃·3H₂O is sparse, iron oxides are well-known for producing a spectrum of colors from tan and brown in oxidizing atmospheres to green and blue in reduction.[2][5] They also act as fluxes, reducing the firing temperature of ceramic bodies.

Lithium-Ion Batteries

A significant modern application of Iron(III) fluoride is as a high-capacity cathode material in lithium-ion batteries. Unlike traditional intercalation cathodes, it operates via a conversion reaction, which involves the complete reduction of the metal fluoride to iron metal and lithium fluoride. This multi-electron process results in a much higher theoretical energy density.

Table 1: Performance of Iron(III) Fluoride-based Cathodes in Lithium-Ion Batteries

| Cathode Material | Current Density | Initial Discharge Capacity (mAh g⁻¹) | Capacity after 100 Cycles (mAh g⁻¹) | Capacity Retention (%) | Reference |

| FeF₃@C | 1.0 C | 208.3 | 98.1 | [13] | |

| FeF₃·0.33H₂O/CNT + graphene | 0.1 C | 234.2 | - | - | [9] |

| FeF₃@C‐Asphalt | 5 A g⁻¹ (10 C) | 517 | - | 87.5 (after 1000 cycles) | [9] |

| FeF₃ (fluoride battery) | - | 579 | 461 (after 10 cycles) | ~79.6 | [14] |

| FeF₃(H₂O)₃/C | 10 mA g⁻¹ | ~300 | - | - | [15] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Iron-Catalyzed Cross-Coupling of Aryl Chlorides with Alkyl Grignard Reagents

Objective: To synthesize an alkyl-substituted aromatic compound via an iron-catalyzed Suzuki-Miyaura type cross-coupling reaction.

Materials:

-

Iron(III) fluoride (FeF₃)

-

1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene (SIPr)

-

Aryl chloride

-

Alkyl Grignard reagent (e.g., methylmagnesium bromide)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

In a glovebox, to an oven-dried reaction vessel, add Iron(III) fluoride (FeF₃) and the N-heterocyclic carbene ligand (SIPr).

-

Add the anhydrous solvent, followed by the aryl chloride substrate.

-

Slowly add the alkyl Grignard reagent to the stirred reaction mixture at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of Cyanohydrins using an Iron(III) Fluoride Catalyst

Objective: To synthesize a cyanohydrin from an aldehyde using an iron-catalyzed cyanation reaction.

Materials:

-

This compound (FeF₃·3H₂O)

-

Aldehyde

-

Trimethylsilyl cyanide (TMSCN)

-

Solvent (e.g., dichloromethane)

Procedure:

-

To a stirred solution of the aldehyde in the solvent, add a catalytic amount of this compound.

-

Slowly add trimethylsilyl cyanide (TMSCN) to the reaction mixture at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

-

Quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting trimethylsilyl-protected cyanohydrin can be deprotected using acidic or basic conditions to yield the final cyanohydrin product.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Ceramic colorants - Wikipedia [en.wikipedia.org]

- 3. All About Iron [ceramicartsnetwork.org]

- 4. Understanding Glaze Components Part 4: Colorants - The Ceramic School [ceramic.school]

- 5. Iron Oxide Red [digitalfire.com]

- 6. History Of Lithium Battery Development - News [brsolarsystem.com]

- 7. Lithium-ion battery - Wikipedia [en.wikipedia.org]

- 8. Brief History of Early Lithium-Battery Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Conversion Reactions – Liu Research Group [liugroup.ucsd.edu]

- 11. researchgate.net [researchgate.net]